1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea

Fragment-based drug discovery Ligand efficiency CNS drug design

1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea (CAS 1284978-60-4) is a trisubstituted urea derivative bearing a pyrrolidin-3-yl scaffold with the molecular formula C₈H₁₇N₃O and a molecular weight of 171.24 g/mol. Its structure features a urea carbonyl flanked by three methyl groups and a pyrrolidine ring attached via the N1 position, leaving a free secondary amine on the pyrrolidine ring available for further derivatization.

Molecular Formula C8H17N3O
Molecular Weight 171.24
CAS No. 1284978-60-4
Cat. No. B3377320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea
CAS1284978-60-4
Molecular FormulaC8H17N3O
Molecular Weight171.24
Structural Identifiers
SMILESCN(C)C(=O)N(C)C1CCNC1
InChIInChI=1S/C8H17N3O/c1-10(2)8(12)11(3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3
InChIKeyDPWUPATVIQFUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea (CAS 1284978-60-4): Structural Baseline and Compound Class Context for Procurement Decisions


1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea (CAS 1284978-60-4) is a trisubstituted urea derivative bearing a pyrrolidin-3-yl scaffold with the molecular formula C₈H₁₇N₃O and a molecular weight of 171.24 g/mol [1]. Its structure features a urea carbonyl flanked by three methyl groups and a pyrrolidine ring attached via the N1 position, leaving a free secondary amine on the pyrrolidine ring available for further derivatization [2]. The compound belongs to the pyrrolidinyl urea class, which has been explored in medicinal chemistry for C-C chemokine receptor 1 (CCR1) antagonism, tropomyosin-related kinase A (TrkA) inhibition, and monoamine transporter modulation [3]. Despite its appearance in four patent families, no primary research articles specifically characterizing this compound's biological activity have been published, placing it in the category of an underexplored building block with structural features that distinguish it from more extensively characterized analogs [2].

Why Generic Substitution of 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea (CAS 1284978-60-4) Is Not Advisable: Structural and Physicochemical Differentiation from In-Class Analogs


The pyrrolidinyl urea scaffold is highly sensitive to substitution patterns at the urea nitrogen atoms and the pyrrolidine ring position, making generic interchange of in-class compounds scientifically unsound [1]. The target compound's 1,3,3-trimethyl substitution creates a unique steric and electronic environment around the urea carbonyl that differs fundamentally from N-unsubstituted, N-mono-substituted, or N-aryl-substituted analogs . The presence of a free secondary amine on the pyrrolidine ring further distinguishes it from N-alkylated pyrrolidine analogs that lack this derivatization handle. Critically, a closely related analog—1-biphenyl-2-ylmethyl-3,3-dimethyl-1-(S)-pyrrolidin-3-yl-urea (CHEMBL516094)—demonstrates nanomolar potency at the human norepinephrine transporter (NET, Ki = 53 nM), illustrating that even single-substituent changes on the pyrrolidinyl urea core can produce large shifts in biological target engagement [2]. Without specific analytical and biological characterization data for each distinct pyrrolidinyl urea derivative, substitution based on class membership alone introduces unacceptable risk in any structure-activity relationship (SAR) study, chemical biology probe campaign, or patent-driven development program.

Quantitative Differentiation Evidence for 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea (CAS 1284978-60-4) Against Closest Analogs


Molecular Weight Advantage of 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea Over Aryl-Substituted Pyrrolidinyl Urea Analogs for Fragment-Based and Ligand-Efficiency-Driven Programs

The target compound has a molecular weight of 171.24 g/mol, approximately 47% lower than the closely related NET-active analog CHEMBL516094 (estimated MW ~323 Da for the biphenyl-2-ylmethyl-substituted derivative) [1]. This lower MW places the compound within fragment-like chemical space (MW < 250 Da), offering superior ligand efficiency potential compared to larger, more lipophilic pyrrolidinyl urea analogs [2].

Fragment-based drug discovery Ligand efficiency CNS drug design

Free Pyrrolidine NH as a Derivatization Handle: Differentiation from N-Alkylated Pyrrolidine Analogs

1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea retains a free secondary amine on the pyrrolidine ring (SMILES: CN(C)C(=O)N(C)C1CCNC1), enabling facile N-functionalization via amide coupling, reductive amination, or sulfonylation . In contrast, analogs such as 1,3,3-trimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea (CAS 1600933-02-5) have the pyrrolidine nitrogen methylated, eliminating this synthetic handle .

Chemical biology probes Parallel synthesis Structure-activity relationship

Vendor-Certified Purity and Batch QC Documentation: 95% Purity with NMR, HPLC, and GC Verification

Bidepharm supplies 1,3,3-trimethyl-1-(pyrrolidin-3-yl)urea at a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC spectra . ChemScene also lists the compound at ≥95% purity with storage specifications of sealed, dry conditions at 2–8°C . This multi-technique analytical certification provides a level of batch-to-batch reproducibility documentation that may not be uniformly available for less commercially established pyrrolidinyl urea analogs.

Quality control Analytical chemistry Procurement specifications

Patent Presence as an Indicator of Industrial Relevance: Four Patent Families Citing 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea

According to PubChemLite, 1,3,3-trimethyl-1-(pyrrolidin-3-yl)urea is cited in four patent families, indicating industrial interest in this specific compound or its close derivatives [1]. The patent landscape for pyrrolidinyl urea derivatives includes filings related to TrkA inhibition (US11932652B2, WO applications) and methods for preparing pyrrolidinyl urea derivatives [2]. While the specific role of this compound within those patents cannot be determined without full-text analysis, patent citation is a quantitative proxy for industrial relevance that distinguishes it from analogs with zero patent references.

Intellectual property Patent landscape Industrial R&D

Recommended Research and Industrial Application Scenarios for 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea (CAS 1284978-60-4)


Scaffold for Fragment-Based Drug Discovery and Ligand-Efficiency-Optimized Lead Generation

With a molecular weight of 171.24 g/mol, 1,3,3-trimethyl-1-(pyrrolidin-3-yl)urea sits within fragment-like chemical space (MW < 250 Da), making it suitable as a starting point for fragment-based screening campaigns [1]. Its free pyrrolidine NH provides a synthetic handle for fragment growing or linking strategies. Compared to larger aryl-substituted pyrrolidinyl urea analogs (e.g., CHEMBL516094 at ~323 Da), this compound offers a higher ligand efficiency ceiling, enabling medicinal chemists to optimize potency while maintaining favorable physicochemical properties [2].

Core Intermediate for Parallel Library Synthesis and SAR Exploration of Pyrrolidinyl Urea Derivatives

The combination of a pre-installed 1,3,3-trimethyl urea motif with a free pyrrolidine secondary amine makes this compound an ideal core scaffold for parallel amide coupling or reductive amination libraries [1]. Unlike N-alkylated analogs that require deprotection, this building block can be diversified in a single synthetic step, supporting rapid SAR exploration of the pyrrolidine nitrogen substituent effects on target binding or pharmacokinetic properties .

Reference Compound for Patent Landscape Analysis and Freedom-to-Operate Assessment in TrkA and CCR1 Inhibitor Space

With four patent family citations, 1,3,3-trimethyl-1-(pyrrolidin-3-yl)urea serves as a relevant reference point for intellectual property analysis in the pyrrolidinyl urea inhibitor space, particularly for TrkA kinase inhibitors (US11932652B2 and related filings) [1]. Procurement of this compound enables experimental verification of patent claims and supports freedom-to-operate assessments for development programs targeting TrkA-mediated pain, cancer, or inflammatory indications [3].

Physicochemical Probe for Studying Urea Transporter or Monoamine Transporter Pharmacophore Requirements

The trimethyl substitution pattern on the urea moiety modulates hydrogen-bond donor/acceptor capacity compared to unsubstituted ureas, potentially altering interactions with urea transporters (UT-A1, UT-B) or monoamine transporters (NET, DAT, SERT) [1]. The closely related analog CHEMBL516094 demonstrates 53 nM Ki at NET, suggesting that the pyrrolidin-3-yl urea core can productively engage monoamine transporter binding sites [2]. This compound can serve as a minimalist pharmacophore probe to deconvolute the contribution of the trimethyl urea motif versus the pyrrolidine substituent to transporter binding affinity.

Quote Request

Request a Quote for 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.